

Application Notes and Protocols: Bacteriohopanetetrol as a Proxy for Marine Anammox Bacteria

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Compound of Interest		
Compound Name:	Bacteriohopanetetrol	
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Introduction

Anaerobic ammonium oxidation (anammox) is a crucial microbial process in the marine nitrogen cycle, contributing significantly to the removal of fixed nitrogen from the oceans. The primary bacteria responsible for marine anammox belong to the genus Candidatus Scalindua. [1][2] Due to the challenges of cultivating these slow-growing anaerobic bacteria, researchers rely on lipid biomarkers preserved in marine sediments to reconstruct past anammox activity and understand its role in historical biogeochemical cycles.

While ladderane lipids are unique biomarkers for anammox bacteria, their application in ancient sediments is limited by their relatively low preservation potential.[1] A more stable biomarker, a stereoisomer of **bacteriohopanetetrol** (BHT), designated as BHT-x, has been identified as being uniquely synthesized by marine anammox bacteria of the genus Candidatus Scalindua. [2][3][4] In contrast, the ubiquitous BHT isomer is produced by a wide range of bacteria.[5] The ratio of BHT-x to total BHT (BHT and BHT-x) has emerged as a promising proxy for water column deoxygenation and the presence of marine anammox bacteria.[3][4][5] This document provides detailed application notes and protocols for the use of BHT-x as a proxy for marine anammox bacteria.

Data Presentation: BHT-x as a Proxy for Anoxia



The following table summarizes quantitative data from studies on the relationship between the BHT-x ratio and dissolved oxygen concentrations in marine environments. A higher BHT-x ratio generally indicates lower oxygen levels and a greater contribution of anammox bacteria to the total bacterial community.

Marine Environment	Dissolved Oxygen (µmol L ⁻¹)	BHT-x / (BHT + BHT-x) Ratio	Interpretation	Reference
Benguela Upwelling System	< 45	High abundances of BHT-x	Oxygen Deficient Zone	[3]
Benguela Upwelling System	> 50	< 0.04 (in most cases)	Oxygenated Waters	[3]
Oxygen- Depleted Waters	< 50	≥ 0.2	Robust threshold for deoxygenation	[3][4]
Ca. S. brodae enrichment	N/A	0.38	Reference for anammox bacteria	[6]
Benguela Upwelling System (on- shelf)	Variable	Average 0.21 ± 0.13	Significant Ca. Scalindua contribution	[6]
Eastern Mediterranean Sea (Sapropel S1)	Anoxic	> 0.2	Dominant presence of Ca. Scalindua	[7]

Experimental Protocols Lipid Extraction from Marine Sediments (Modified Bligh & Dyer Method)



This protocol is adapted from the widely used Bligh & Dyer method for total lipid extraction.[3] [8][9][10][11][12]

Materials:

- Freeze-dried and homogenized sediment sample
- Dichloromethane (DCM), analytical grade
- Methanol (MeOH), analytical grade
- Phosphate buffer (pH 7.4)
- Ultrasonic bath
- Centrifuge
- Glass centrifuge tubes with solvent-resistant caps
- Pasteur pipettes
- Nitrogen gas evaporation system

Procedure:

- Weigh approximately 5-10 g of freeze-dried sediment into a glass centrifuge tube.
- Add a solvent mixture of MeOH:DCM:phosphate buffer in a ratio of 2:1:0.8 (v/v/v) to the sediment.
- Sonicate the mixture for 10 minutes in an ultrasonic bath.
- Centrifuge the sample at 3000 rpm for 5 minutes to pellet the sediment.
- Carefully collect the supernatant (the solvent extract) using a Pasteur pipette and transfer it to a clean glass tube.
- Repeat the extraction process (steps 2-5) three more times, combining the supernatants from each extraction.



- To the combined solvent extract, add DCM and phosphate buffer to achieve a final solvent ratio of DCM:MeOH:phosphate buffer of 1:1:0.9 (v/v/v). This will induce phase separation.
- Vortex the mixture and centrifuge at 1000 rpm for 5 minutes to separate the phases. The lower layer will be the DCM phase containing the lipids.
- Carefully transfer the lower DCM layer to a clean, pre-weighed round-bottom flask.
- Wash the upper aqueous layer twice more with DCM, collecting the DCM phase each time and adding it to the round-bottom flask.
- Evaporate the combined DCM extracts to dryness under a gentle stream of nitrogen gas.
- The resulting dried lipid extract can be stored at -20°C until further analysis.

Analysis of Bacteriohopanetetrol (BHT) and BHT-x by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the analysis of intact bacteriohopanepolyols.[13][14][15][16][17][18]

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system
- Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Atmospheric Pressure
 Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
- Reversed-phase C18 column (e.g., Waters BEH C18, ACE Excel C18)

Procedure:

- Sample Preparation:
 - Redissolve the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/dichloromethane, 9:1 v/v).
 - Filter the sample through a 0.45 μm syringe filter to remove any particulate matter.



- · Chromatographic Separation:
 - Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% formic acid.
 - Mobile Phase B: Isopropanol with 0.1% formic acid.
 - Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more non-polar compounds. An example gradient is as follows:
 - 0-2 min: 100% A
 - 2-20 min: Linear gradient to 80% A, 20% B
 - 20-30 min: Hold at 80% A, 20% B
 - 30-31 min: Linear gradient to 100% B
 - 31-40 min: Hold at 100% B
 - 40-41 min: Linear gradient to 100% A
 - 41-50 min: Hold at 100% A (column re-equilibration)
 - Flow Rate: 0.2 mL/min
 - Column Temperature: 30°C
- Mass Spectrometric Detection:
 - Ionization Mode: Positive ion mode (APCI or ESI).
 - Scan Mode: Full scan mode to identify the protonated molecules of BHT and BHT-x ([M+H]+).
 - Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific m/z of the protonated molecules of BHT and BHT-x.



 Identification: BHT and BHT-x are identified based on their retention times and mass spectra, which should be compared to authentic standards or previously published data.
 BHT-x typically elutes slightly later than the more common BHT isomer.

Derivatization and Analysis by GC-MS (Optional)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for BHT analysis, but it requires derivatization to increase the volatility of the polar hydroxyl groups.[19]

Materials:

- Dried lipid extract
- Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
- Pyridine
- Heating block or oven

Procedure:

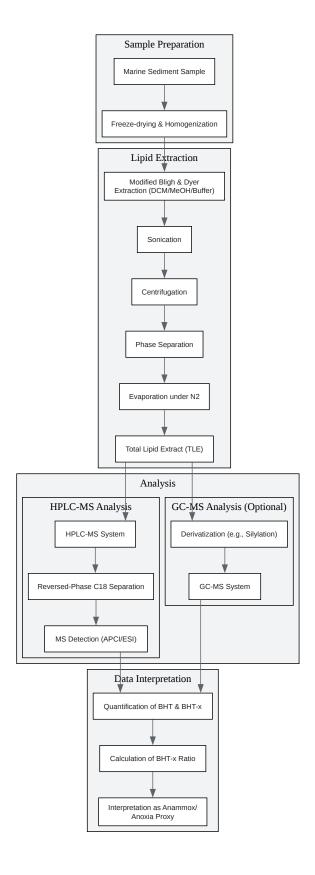
- Derivatization:
 - $\circ~$ To the dried lipid extract in a reaction vial, add 50 μL of pyridine and 50 μL of BSTFA + 1% TMCS.
 - Seal the vial and heat at 70°C for 1 hour.
 - After cooling, the sample is ready for GC-MS analysis.
- GC-MS Analysis:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 280°C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 320°C) to elute the derivatized hopanoids.



 Mass Spectrometer: Operate in full scan mode or SIM mode to detect the characteristic fragment ions of the derivatized BHT and BHT-x.

Visualizations Experimental Workflow





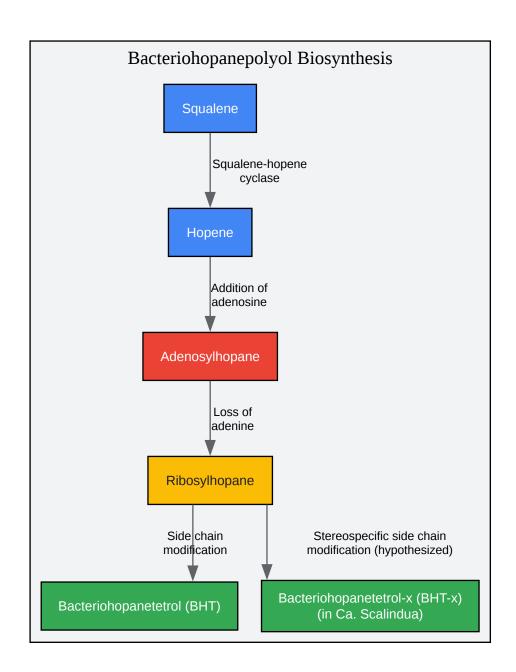
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Caption: Experimental workflow for the analysis of BHT-x.



Bacteriohopanepolyol (BHP) Biosynthesis Pathway

This diagram illustrates the general biosynthetic pathway leading to **bacteriohopanetetrol**. The specific enzymes and intermediates for the formation of the BHT-x stereoisomer in Candidatus Scalindua are not fully elucidated but are thought to diverge from this central pathway.



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Caption: Generalized biosynthesis pathway of bacteriohopanepolyols.



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